molecular formula C13H6F4N2 B1388552 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 935520-55-1

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1388552
CAS No.: 935520-55-1
M. Wt: 266.19 g/mol
InChI Key: TWTPCIXTVYWEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is a chemical compound that features both fluorine and trifluoromethyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced via radical intermediates . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinonitrile core.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.

Scientific Research Applications

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.

    Industry: Used in the production of agrochemicals and other industrial chemicals, leveraging its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-6-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(2-Chlorophenyl)-6-(trifluoromethyl)nicotinonitrile: Contains a chlorine atom instead of a fluorine atom.

    2-(2-Fluorophenyl)-6-(difluoromethyl)nicotinonitrile: Features a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-10-4-2-1-3-9(10)12-8(7-18)5-6-11(19-12)13(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPCIXTVYWEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.